benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate

orthogonal protecting group strategy sequential deprotection piperidine intermediate synthesis

Benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate (CAS 167757-45-1), systematically named benzyl 4-carbamoylpiperidine-1-carboxylate and widely recognized as 1-Cbz-piperidine-4-carboxamide or N-Z-isonipecotinamide, is a Cbz (benzyloxycarbonyl)-protected piperidine-4-carboxamide building block with molecular formula C₁₄H₁₈N₂O₃ and molecular weight 262.31 g/mol. The compound is classified as a protected heterocyclic amine intermediate, featuring a saturated piperidine ring bearing a primary carboxamide at the 4-position and a benzyloxycarbonyl protecting group on the ring nitrogen.

Molecular Formula C14H18N2O3
Molecular Weight 262.3 g/mol
CAS No. 167757-45-1
Cat. No. B112065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate
CAS167757-45-1
Molecular FormulaC14H18N2O3
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)N)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H18N2O3/c15-13(17)12-6-8-16(9-7-12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,15,17)
InChIKeyUNJWOPBEKPMSGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-(Aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate (CAS 167757-45-1) – Procurement-Relevant Identity and Class Positioning


Benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate (CAS 167757-45-1), systematically named benzyl 4-carbamoylpiperidine-1-carboxylate and widely recognized as 1-Cbz-piperidine-4-carboxamide or N-Z-isonipecotinamide, is a Cbz (benzyloxycarbonyl)-protected piperidine-4-carboxamide building block with molecular formula C₁₄H₁₈N₂O₃ and molecular weight 262.31 g/mol . The compound is classified as a protected heterocyclic amine intermediate, featuring a saturated piperidine ring bearing a primary carboxamide at the 4-position and a benzyloxycarbonyl protecting group on the ring nitrogen [1]. Its defining characteristic for procurement purposes is the orthogonal deprotection logic conferred by the Cbz group, which is cleaved by catalytic hydrogenolysis (H₂, Pd/C) rather than by acidolysis, distinguishing it fundamentally from Boc- and Fmoc-protected piperidine-4-carboxamide analogs and enabling sequential deprotection strategies in multi-step syntheses .

Why Generic Substitution of Benzyl 4-(Aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate with Other Protected Piperidine-4-Carboxamides Leads to Synthetic Failure


Substituting benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate (CAS 167757-45-1) with the Boc-protected analog (N-Boc-4-piperidinecarboxamide, CAS 91419-48-6) or the Fmoc-protected variant is not chemically equivalent and will disrupt orthogonal deprotection sequences. The Cbz group is stable to trifluoroacetic acid (TFA) conditions that quantitatively cleave the Boc group, while Boc is stable to the hydrogenolysis conditions (H₂, Pd/C) that remove Cbz [1]. This orthogonality is the basis for sequential protecting group removal in complex synthetic routes where the piperidine nitrogen must be unmasked independently of other acid-labile protecting groups . Furthermore, the Cbz-protected derivative has a melting point of approximately 130 °C, compared to 158–160 °C for the Boc analog, which directly impacts purification protocols, recrystallization solvent selection, and solid-state handling during scale-up . Ignoring these differences results in deprotection step incompatibility, altered intermediate physical properties, and ultimately lower overall synthetic yield.

Benzyl 4-(Aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate – Quantified Differentiation Evidence Against Comparators


Orthogonal Deprotection: Cbz (Hydrogenolysis) vs. Boc (Acidolysis) Enables Sequential Unmasking

When used in a substrate bearing both Cbz and Boc protecting groups, the Cbz group of benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate is selectively removed by catalytic hydrogenolysis (H₂, Pd/C) while the Boc group remains intact. Conversely, treatment with trifluoroacetic acid (TFA) cleaves the Boc group without affecting the Cbz group . This orthogonal behavior is a direct consequence of the distinct chemical mechanisms: Cbz cleavage proceeds via reductive hydrogenolysis releasing toluene and CO₂, whereas Boc cleavage proceeds via acid-catalyzed tert-butyl cation elimination [1]. In contrast, the Boc-protected analog (N-Boc-4-piperidinecarboxamide, CAS 91419-48-6) cannot participate in this orthogonal pair because its sole protecting group is acid-labile; substituting it for the Cbz analog eliminates the possibility of sequential deprotection without additional protecting group manipulation, adding at least one extra synthetic step .

orthogonal protecting group strategy sequential deprotection piperidine intermediate synthesis

Acid Stability Advantage: Cbz Withstands TFA Conditions That Cleave Boc Within 30 Minutes

The Cbz protecting group on benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate demonstrates documented stability to trifluoroacetic acid (TFA) at room temperature for 2–4 hours, whereas the Boc group on N-Boc-4-piperidinecarboxamide (CAS 91419-48-6) undergoes quantitative cleavage under identical conditions typically within 30 minutes [1]. This differential stability has been explicitly exploited in synthetic sequences: in the synthesis of 1′-H-spiro-(indoline-3,4′-piperidine) derivatives, selective Cbz protection of 1′-N proceeded in 85% yield, and the Cbz group remained intact during subsequent Boc deprotection and cyclization steps that delivered the final compound in 67% overall yield [2]. In contrast, attempted use of the Boc-only analog in the same sequence would result in premature deprotection and side reactions at the piperidine nitrogen .

acid stability protecting group compatibility TFA-labile vs. TFA-stable

Melting Point Differentiation: 130 °C (Cbz) vs. 158–160 °C (Boc) Enables Alternative Purification Strategies

Benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate exhibits a melting point of approximately 130 °C, which is 28–30 °C lower than that of its direct Boc-protected analog N-Boc-4-piperidinecarboxamide (CAS 91419-48-6, mp 158–160 °C) . This substantial difference in melting point has practical implications for intermediate purification: the Cbz derivative can be recrystallized from solvent systems that are incompatible with the higher-melting Boc analog, and its lower melting point facilitates melt-based purification or handling in continuous flow processes where thermal management is critical . The Cbz compound is reported as a white to off-white solid with a density of 1.224 ± 0.06 g/cm³ (predicted) , providing additional physical property differentiation that can be exploited during process development.

melting point recrystallization solid-state handling

Molecular Weight and LogP Differentiation: 262.3 g/mol (Cbz) vs. 228.3 g/mol (Boc) Impacts Chromatographic Behavior

The Cbz-protected benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate has a molecular weight of 262.31 g/mol, which is 34.0 g/mol higher than the Boc-protected analog (228.29 g/mol for N-Boc-4-piperidinecarboxamide, CAS 91419-48-6) . This mass difference is the result of the benzyl group (C₇H₇, 91.13 Da) in the Cbz moiety versus the tert-butyl group (C₄H₉, 57.12 Da) in the Boc moiety. The increased molecular weight and aromatic character of the Cbz group also affect chromatographic retention: the Cbz derivative is predicted to have a higher LogP (estimated ~1.5–2.0) compared to the Boc analog (estimated ~0.8–1.2), resulting in longer retention on reversed-phase HPLC columns . This property difference necessitates adjustment of mobile phase composition and gradient programs when switching between protecting group strategies during method development .

molecular weight chromatographic retention LogP prediction

Regiochemical Specificity: 4-Carboxamide Substitution Pattern Enables Distinct Downstream Derivatization vs. 3- or 2-Carboxamide Isomers

The 4-carboxamide substitution on the piperidine ring of benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate places the carboxamide group in the para-like position relative to the ring nitrogen, which is the scaffold geometry exploited in multiple medicinal chemistry programs targeting CCR5 antagonism and sigma receptor binding [1]. In the discovery of the CCR5 antagonist TAK-220, piperidine-4-carboxamide derivatives demonstrated HIV-1 envelope-mediated membrane fusion inhibition with IC₅₀ values as low as 5.8 nM, and further optimization yielded compounds with IC₅₀ = 0.42 nM [2]. The 3-carboxamide and 2-carboxamide regioisomers (1-Cbz-piperidine-3-carboxamide and 1-Cbz-piperidine-2-carboxamide) present the carboxamide at different spatial orientations relative to the N-Cbz group, resulting in altered pharmacophore geometry and different synthetic intermediate utility; they cannot be substituted for the 4-carboxamide isomer without redesigning the downstream coupling strategy [3].

regiochemistry piperidine substitution pattern structure-activity relationship

Benzyl 4-(Aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate – Highest-Value Application Scenarios Based on Quantitative Differentiation Evidence


Multi-Step Syntheses Requiring Orthogonal N-Deprotection with Boc-Protected Intermediates

In synthetic routes where both the piperidine nitrogen and another amine must be differentially protected and sequentially unmasked, benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate is the preferred building block. The Cbz group tolerates TFA-mediated Boc removal (stable ≥ 2–4 hours), while the Boc group tolerates hydrogenolytic Cbz removal . This enables a two-step deprotection sequence – first acid (TFA) to remove Boc while Cbz remains intact, then hydrogenolysis (H₂, Pd/C) to release the piperidine nitrogen – without intermediate re-protection. Published applications demonstrate this strategy in spiro-piperidine synthesis with 67% overall yield across protection and deprotection steps .

CCR5 Antagonist and Antiviral Agent Development Using Piperidine-4-Carboxamide Scaffolds

The 4-carboxamide regioisomer provided by this compound is the validated scaffold for multiple CCR5 antagonist programs, including the clinical candidate TAK-220. Piperidine-4-carboxamide derivatives have demonstrated IC₅₀ values of 5.8 nM in HIV-1 envelope-mediated membrane fusion assays and EC₅₀ = 1.1 nM against CCR5-using HIV-1 clinical isolates in human PBMCs . The Cbz-protected intermediate allows direct access to this scaffold; the Cbz group can be removed under mild hydrogenolysis without affecting the carboxamide functionality, enabling rapid derivatization of the piperidine nitrogen for SAR exploration .

Process Chemistry Scale-Up Where Melting Point and Crystallinity Facilitate Purification

For process development and scale-up, the lower melting point of benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate (130 °C) compared to the Boc analog (158–160 °C) provides a wider thermal window for recrystallization solvent screening . The compound is isolated as a well-defined white to off-white crystalline solid with a reported synthesis yield of 76–78% from piperidine-4-carboxamide using benzyl chloroformate under Schotten-Baumann conditions (aqueous acetone, pH 6–8) . This reproducible crystallization behavior and defined melting point support robust purification protocols and batch-to-batch consistency in multi-kilogram campaigns [5].

DNA Gyrase Inhibitor and Anti-Mycobacterial Agent Discovery Programs

Piperidine-4-carboxamides have been identified as a new class of NBTI DNA gyrase inhibitors with bactericidal activity against Mycobacterium abscessus, with compound MMV688844 (844) demonstrating target engagement at DNA gyrase . The Cbz-protected 4-carboxamide building block serves as a direct entry point to this chemotype. Its orthogonal deprotection profile is particularly valuable when the downstream target compound requires a free piperidine nitrogen for further functionalization, as the Cbz group can be removed without affecting acid-sensitive functional groups that may be present in advanced intermediates .

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